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molecular formula C12H14INO2 B8391662 (5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile

(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile

Cat. No. B8391662
M. Wt: 331.15 g/mol
InChI Key: FYHBEZZOLWQXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741484B2

Procedure details

To a cold (1 degree C.) solution of 10.0 g of 5-iodo-2-isopropyl-4-methoxy-phenol in 25 mL THF was added 41.3 mL of 1N KOtBu in THF at a rate such that the internal temperature did not exceed 6 degrees C. To the resultant phenoxide solution was added a solution of 7.2 g of toluene-4-sulfonic acid cyanomethyl ester in 25 mL THF, and the reaction mixture was allowed to warm slowly to ambient temperature overnight. The reaction mixture was partitioned between n-heptane (50 mL) and water (50 mL), and the organic layer was displaced into n-heptane by distillation (to a pot temperature of 97 degrees C.). The concentrate in n-heptane was cooled slowly to ambient temperature and the resulting crystalline solid was washed with n-heptane and dried. In this manner, 9.26 g of (5-iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile was isolated (81%): m.p. 67.5-68.8 degrees C.; 1H nmr (DMSO) delta: 1.18 (d, 6H, J=6.9 Hz), 3.19 (septet, 1H, J=6.9 Hz), 3.81 (s, 3H), 5.16 (s 2H), 6.88 (s, 1H), 7.50 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
41.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH:9]([CH3:11])[CH3:10])=[C:6]([OH:8])[CH:7]=1.CC([O-])(C)C.[K+].[O-]C1C=CC=CC=1.[C:27]([CH2:29]OS(C1C=CC(C)=CC=1)(=O)=O)#[N:28]>C1COCC1>[I:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH:9]([CH3:11])[CH3:10])=[C:6]([CH:7]=1)[O:8][CH2:29][C:27]#[N:28] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C(=CC(=C(C1)O)C(C)C)OC
Name
Quantity
41.3 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1
Name
Quantity
7.2 g
Type
reactant
Smiles
C(#N)COS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 6 degrees C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between n-heptane (50 mL) and water (50 mL)
DISTILLATION
Type
DISTILLATION
Details
the organic layer was displaced into n-heptane by distillation (to a pot temperature of 97 degrees C
CONCENTRATION
Type
CONCENTRATION
Details
The concentrate in n-heptane
TEMPERATURE
Type
TEMPERATURE
Details
was cooled slowly to ambient temperature
WASH
Type
WASH
Details
the resulting crystalline solid was washed with n-heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CC(=C(OCC#N)C1)C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.26 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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